

Investigating RIPK2 Inhibition in Inflammatory Disease Models: A Technical Guide

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Compound of Interest

Compound Name: *RIPK2-IN-3*
CAS No.: 1290490-78-6
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the therapeutic potential of targeting Receptor-Interacting Protein Kinase 2 (RIPK2) in inflammatory diseases. While this document focuses on the principles of RIPK2 inhibition, specific data from preclinical studies of potent and selective RIPK2 inhibitors are presented as illustrative examples.

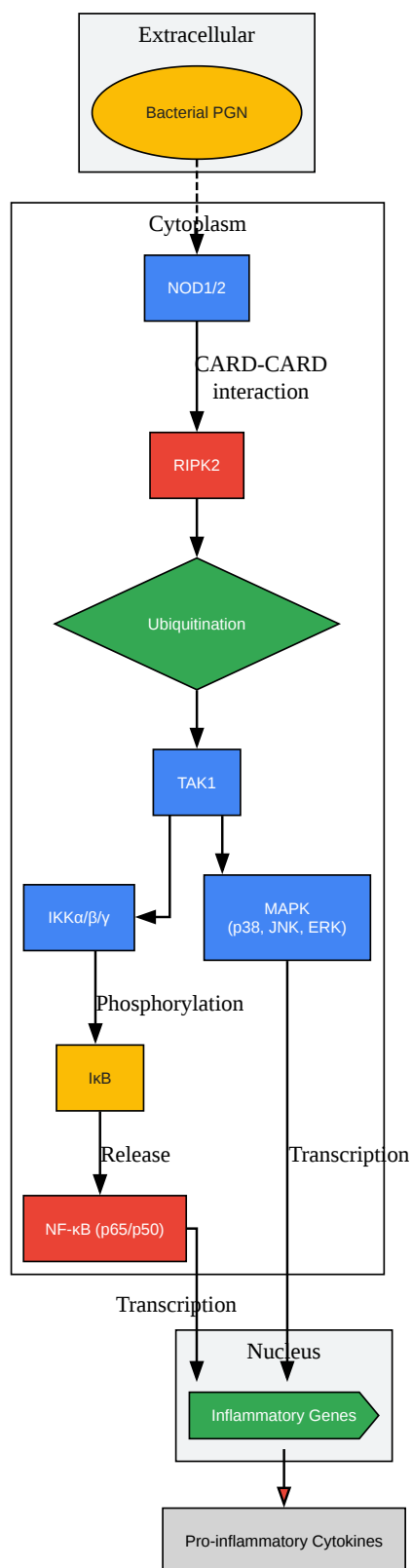
Introduction to RIPK2 and its Role in Inflammation

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial signaling molecule in the innate immune system.^{[1][2][3]} It functions as a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.^{[1][2][3]} These intracellular sensors recognize bacterial peptidoglycans, and their activation triggers a signaling cascade that is critically dependent on RIPK2. Dysregulation of this pathway is associated with a range of inflammatory conditions, including inflammatory bowel disease (IBD), arthritis, and multiple sclerosis.^{[3][4]}

Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[3][5][6] Consequently, inhibiting the kinase activity of RIPK2 presents a promising therapeutic strategy to ameliorate inflammation in various disease contexts.

RIPK2 Signaling Pathway

The canonical RIPK2 signaling pathway is initiated by the detection of bacterial peptidoglycan fragments by NOD1 or NOD2. This leads to the recruitment of RIPK2 via CARD-CARD domain interactions.



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Caption: RIPK2 Signaling Pathway.

Efficacy of RIPK2 Inhibitors in Preclinical Models

Several potent and selective RIPK2 inhibitors have demonstrated efficacy in various animal models of inflammatory diseases. The following tables summarize key quantitative data from these studies.

In Vitro Inhibition of RIPK2 Activity

Compound	Assay	Target	IC50 (nM)	Reference
GSK2983559	IL-8 Production (MDP-stimulated HEK293)	Human RIPK2	4	[5][6]
	TNF- α Production (MDP-stimulated Monocytes)	Human RIPK2	13	[5][6]
BI 706039	TNF- α Production (MDP-stimulated hPBMCs)	Human RIPK2	Potent Inhibition	[7][8]
Compound 10w	Kinase Inhibition	Human RIPK2	0.6	[9][10]
	TNF- α Production (MDP-stimulated Raw264.7)	Murine RIPK2	Potent Inhibition	[10]

In Vivo Efficacy in Inflammatory Bowel Disease Models

Compound	Animal Model	Dosing	Key Findings	Reference
GSK2983559	TNBS-induced colitis (mouse)	7.5 and 145 mg/kg, b.i.d.	Comparable effect to prednisolone in reducing colon scores.	[5][6]
BI 706039	TRUC mouse model (spontaneous colitis)	Daily oral administration (28 to 56 days)	Dose-responsive improvement in colonic histopathology, colon weight, and fecal lipocalin.	[7][8]
Compound 10w	DSS-induced colitis (mouse)	-	More effective than WEHI-345 and filgotinib in minimizing weight loss and colon tissue damage.	[9][10]

In Vivo Efficacy in Other Inflammatory Models

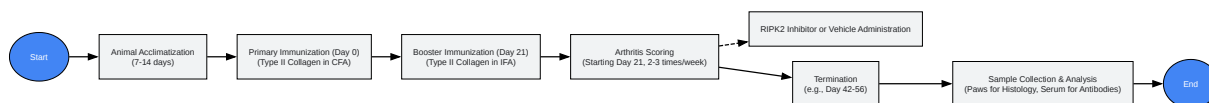
Compound	Animal Model	Dosing	Key Findings	Reference
WEHI-345	Experimental Autoimmune Encephalomyelitis (EAE) (mouse)	-	Ameliorated disease symptoms.	[11]
OD36	MDP-induced peritonitis (mouse)	6.25 mg/kg, i.p.	Reduced cellular infiltration, particularly neutrophils and lymphocytes.	[12][13]

Experimental Protocols

Detailed methodologies for key in vivo inflammatory disease models are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of ulcerative colitis.



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